PLP (139-151) (trifluoroacetate salt) is a synthetic peptide derived from the myelin proteolipid protein, specifically from amino acid residues 139 to 151. The sequence of this peptide is HSLGKWLGHPDKF, and it plays a crucial role in the study of autoimmune diseases, particularly multiple sclerosis. This peptide is known for its ability to induce experimental autoimmune encephalomyelitis (EAE) in laboratory mice, serving as a model for human multiple sclerosis research. The trifluoroacetate salt form is commonly utilized in various experimental settings due to its stability and solubility properties.
PLP (139-151) is classified under peptides and is primarily sourced synthetically. It is often used in immunological studies to investigate T cell responses and the mechanisms underlying autoimmune conditions. The peptide has been identified as an encephalitogenic determinant, meaning it can trigger an immune response leading to neurological damage similar to that observed in multiple sclerosis.
The synthesis of PLP (139-151) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes:
The molecular weight of PLP (139-151) is approximately 1521.72 g/mol, with a molecular formula of C72H104N20O17 when considering its trifluoroacetate salt form. The purity of synthesized peptides typically exceeds 95%, ensuring reliable experimental results.
The three-dimensional structure of PLP (139-151) has implications for its biological activity. The specific arrangement of amino acids contributes to its ability to bind to major histocompatibility complex molecules, facilitating T cell activation.
PLP (139-151) participates in several key reactions within the immune system:
The peptide's reactivity can be influenced by its trifluoroacetate salt form, which may affect its solubility and interaction with biological membranes.
The mechanism by which PLP (139-151) induces EAE involves several steps:
Studies have shown that immunization with PLP (139-151) can induce severe EAE in SJL/J mice, with symptoms appearing within days post-immunization.
PLP (139-151) is typically provided in a lyophilized powder form, which should be stored at -20 °C or lower for stability.
The trifluoroacetate salt form enhances solubility in aqueous solutions but may introduce variability in biological assays due to its potential effects on cell viability at certain concentrations.
PLP (139-151) has significant applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1